Cas no 25650-68-4 (Ebeiedinone)

Ebeiedinone 化学的及び物理的性質
名前と識別子
-
- Cevan-6-one,3-hydroxy-, (3b,5a)-
- Benzo[7,8]fluoreno[2,1-b]quinolizine, cevan-6-one deriv.
- Ebeiedinone
- Eduardine(7CI,8CI)
- Edwardine
- (3beta,5alpha)-3-Hydroxycevan-6-one
- Eduardine
- Ebinone
- 20,22-Diepisinpeinine A
- 20-Epieduardine
- Puqiedinone
- (-)-Songbeinone
- Zhebeirine
- Sinpeinine A
- Hupehenirine
- Dongbeinine
- Songbeinone
- Chuanbeinone
- 25650-68-4
- (1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
- DA-63098
-
- インチ: 1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-,22+,23-,24+,25-,27+/m0/s1
- InChIKey: MWBJDDYEYGDWCZ-UWGLCIHQSA-N
- ほほえんだ: O=C1C[C@H]2[C@@H]3CC[C@@H]4[C@@H](C)[C@@H]5CC[C@H](C)CN5C[C@H]4[C@@H]3C[C@@H]2[C@@]2(C)CC[C@@H](C[C@@H]21)O
計算された属性
- せいみつぶんしりょう: 399.313729551 g/mol
- どういたいしつりょう: 399.313729551 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 0
- 複雑さ: 707
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 399.6
- トポロジー分子極性表面積: 40.5
- 疎水性パラメータ計算基準値(XlogP): 4.8
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 536.4±35.0 °C at 760 mmHg
- フラッシュポイント: 278.2±25.9 °C
- ようかいど: Insuluble (1.7E-3 g/L) (25 ºC),
- じょうきあつ: No data available
Ebeiedinone セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Ebeiedinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF65471-20mg |
Ebeiedinone |
25650-68-4 | ≥98% | 20mg |
$644.00 | 2024-04-20 | |
A2B Chem LLC | AF65471-10mg |
Ebeiedinone |
25650-68-4 | ≥98% | 10mg |
$344.00 | 2024-04-20 | |
A2B Chem LLC | AF65471-5mg |
Ebeiedinone |
25650-68-4 | >98% | 5mg |
$599.00 | 2023-12-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E20980-10mg |
Cevan-6-one,3-hydroxy-, (3b,5a)- |
25650-68-4 | ,HPLC≥98% | 10mg |
¥4502.0 | 2023-09-08 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1632-10mg |
Ebeiedinone |
25650-68-4 | HPLC≥98% | 10mg |
¥3300元 | 2023-09-15 |
Ebeiedinone 関連文献
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cerveratrum-type alkaloids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroidal alkaloids Cerveratrum-type alkaloids
Ebeiedinoneに関する追加情報
Ebeiedinone (CAS No. 25650-68-4): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
Ebeiedinone (CAS No. 25650-68-4) is a naturally occurring compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, isolated from the marine sponge Ectyoplasia ferox, has been the subject of numerous studies aimed at elucidating its chemical structure, biological activities, and potential as a lead compound for drug development.
The chemical structure of Ebeiedinone is characterized by a complex polycyclic framework, which includes multiple fused rings and functional groups such as hydroxyl and carbonyl moieties. This intricate structure contributes to its stability and reactivity, making it an attractive target for synthetic chemists and pharmacologists. Recent advancements in computational chemistry have enabled researchers to model the electronic properties of Ebeiedinone, providing insights into its binding interactions with biological targets.
In terms of biological activity, Ebeiedinone has demonstrated potent cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These findings have sparked interest in exploring Ebeiedinone as a potential anticancer agent, particularly for the treatment of resistant or refractory cancers.
Beyond its anticancer properties, Ebeiedinone has also been investigated for its anti-inflammatory and immunomodulatory effects. Research has indicated that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential use in treating inflammatory diseases. Additionally, studies have explored its ability to modulate immune responses, which could be beneficial in autoimmune disorders and transplant rejection.
The synthesis of Ebeiedinone has been a challenging task due to its complex structure. However, recent developments in synthetic methodologies have led to more efficient and scalable routes for its production. For instance, a total synthesis approach using palladium-catalyzed cross-coupling reactions has been reported, enabling the synthesis of gram quantities of Ebeiedinone. These advancements have facilitated further preclinical studies and paved the way for potential clinical trials.
In the context of drug development, Ebeiedinone has shown promise as a lead compound for the design of novel therapeutic agents. Structure-activity relationship (SAR) studies have identified key structural features responsible for its biological activities, allowing chemists to optimize its potency and selectivity through rational drug design. Several derivatives of Ebeiedinone have been synthesized and evaluated for improved pharmacological properties, including enhanced solubility and reduced toxicity.
The pharmacokinetic properties of Ebeiedinone are also an important area of research. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to understand its behavior in vivo. Preliminary data suggest that it has favorable pharmacokinetic properties, with good oral bioavailability and a reasonable half-life. However, further optimization may be necessary to enhance these properties for clinical applications.
In conclusion, Ebeiedinone (CAS No. 25650-68-4) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features, coupled with its diverse biological activities, make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, highlighting its importance in the quest for novel treatments for cancer and inflammatory diseases.
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